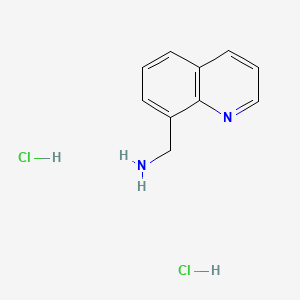

Quinolin-8-ylmethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolin-8-ylmethanamine dihydrochloride, also known as N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate, is a compound with the molecular weight of 281.18 . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including Quinolin-8-ylmethanamine dihydrochloride, has been a subject of research. One method involves the rhodium (III)-catalyzed C (sp3)–H amination reaction of 8-methylquinolines and azodicarboxylates . This method was found to be an optimal catalytic system for the construction of quinolin-8-ylmethanamine derivatives .Molecular Structure Analysis

The molecular formula of Quinolin-8-ylmethanamine dihydrochloride is C10H12Cl2N2 . The average mass is 231.122 Da and the monoisotopic mass is 230.037750 Da .Applications De Recherche Scientifique

Medicinal Chemistry Research

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

Drug Development

The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Cytotoxic Evaluation

A cationic rhodium catalyst in the presence of lithium acetate and lithium carbonate was found to be an optimal catalytic system for the construction of quinolin-8-ylmethanamine derivatives . These derivatives were evaluated for in vitro cytotoxicity against human breast adenocarcinoma cells (MCF-7) and human prostate adenocarcinoma cells (LNCaP) .

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . This makes them a promising area of research for the development of new anticancer drugs.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antimalarial Activity

Quinoline derivatives have been found to exhibit antimalarial activity . This could lead to the development of new treatments for malaria.

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown anti-SARS-CoV-2 activity . This indicates potential applications in the treatment of COVID-19.

Antituberculosis Activity

Quinoline derivatives have demonstrated antituberculosis activity . This suggests potential applications in the treatment of tuberculosis.

Propriétés

IUPAC Name |

quinolin-8-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1-6H,7,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGDDHHJSFNRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-ylmethanamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)